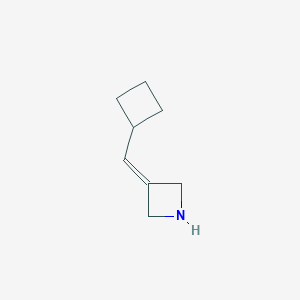

3-(Cyclobutylmethylidene)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

3-(cyclobutylmethylidene)azetidine |

InChI |

InChI=1S/C8H13N/c1-2-7(3-1)4-8-5-9-6-8/h4,7,9H,1-3,5-6H2 |

InChI Key |

YPDYOQNPIXFVBI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C=C2CNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclobutylmethylidene Azetidine and Analogous Azetidinyl Scaffolds

Retrosynthetic Analysis for 3-(Cyclobutylmethylidene)azetidine Precursors

A plausible retrosynthetic analysis for this compound suggests several key disconnections. The exocyclic double bond is a prime candidate for a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination. This approach disconnects the target molecule to a protected 3-azetidinone and a cyclobutyl-containing phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. The 3-azetidinone precursor, in turn, can be envisioned to arise from the intramolecular cyclization of an appropriately substituted open-chain precursor, such as a protected α-halo-β-amino ketone.

Alternatively, the cyclobutylmethylidene moiety could be installed through functional group manipulation of a pre-formed azetidine (B1206935) ring. For instance, a 3-hydroxyazetidine derivative could undergo oxidation to the corresponding ketone, followed by the aforementioned olefination. Another pathway could involve the alkylation of a 3-azetidinyl anion equivalent with a cyclobutylmethyl electrophile, although this approach might be more challenging. The core of these strategies lies in the efficient construction of the 3-functionalized azetidine ring, which is the focus of the subsequent sections.

Direct Azetidine Ring Formation Strategies Applied to this compound

The construction of the strained azetidine ring often requires specialized synthetic methods to overcome unfavorable ring strain and entropic factors. The following sections detail several modern intramolecular cyclization strategies that are applicable to the synthesis of precursors for this compound.

Intramolecular Cyclization Approaches

One of the most classical and straightforward methods for azetidine synthesis involves the intramolecular cyclization of 1,3-bifunctional substrates. This approach typically utilizes a 1,3-amino alcohol or a 1,3-haloamine as the open-chain precursor.

In the case of 1,3-amino alcohols, the hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom displaces the leaving group to form the azetidine ring. The efficiency of this reaction is dependent on the nature of the substituents on the carbon backbone and the nitrogen atom.

Similarly, 1,3-haloamines can undergo direct intramolecular cyclization upon treatment with a base. The choice of the halogen atom (iodide being the most reactive) and the base is crucial for achieving high yields. These methods provide a reliable route to a variety of substituted azetidines.

| Precursor Type | Leaving Group | General Base | Product |

| 1,3-Amino Alcohol | Tosylate, Mesylate | NaH, K2CO3 | Azetidine |

| 1,3-Haloamine | I, Br, Cl | NaH, Et3N | Azetidine |

A modern and highly regioselective method for the synthesis of 3-hydroxyazetidines involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by a lanthanoid (III) trifluoromethanesulfonate, such as La(OTf)₃. organic-chemistry.org This reaction proceeds via a 4-exo-tet cyclization, where the amine nucleophile attacks the C3 position of the epoxide, leading to the formation of the azetidine ring with a hydroxyl group at the 3-position. organic-chemistry.org

The use of a lanthanide catalyst is critical for activating the epoxide towards nucleophilic attack by the tethered amine. This method offers excellent regioselectivity for the formation of the four-membered ring over the alternative 5-endo-tet cyclization that would lead to a pyrrolidine (B122466). organic-chemistry.org The resulting 3-hydroxyazetidines are versatile intermediates that can be oxidized to 3-azetidinones, which are direct precursors for the synthesis of this compound via olefination reactions.

A study by Kuriyama et al. demonstrated the efficacy of this method with a variety of substituted cis-3,4-epoxy amines, achieving good to excellent yields of the corresponding 3-hydroxyazetidines. organic-chemistry.org

| Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| N-Benzyl-cis-3,4-epoxyhexylamine | La(OTf)₃ (5 mol%) | DCE | Reflux | 95 | organic-chemistry.org |

| N-Allyl-cis-3,4-epoxyhexylamine | La(OTf)₃ (5 mol%) | DCE | Reflux | 93 | organic-chemistry.org |

| N-(p-Methoxybenzyl)-cis-3,4-epoxyhexylamine | La(OTf)₃ (5 mol%) | DCE | Reflux | 96 | organic-chemistry.org |

Electrosynthesis has emerged as a powerful tool in modern organic chemistry, offering sustainable and often unique reaction pathways. An electrocatalytic intramolecular hydroamination of allylic sulfonamides provides an innovative route to azetidines. This method merges cobalt catalysis with electrosynthesis to achieve the desired cyclization.

The reaction proceeds through the generation of a key carbocationic intermediate in a regioselective manner, which then undergoes intramolecular C-N bond formation. This electrocatalytic approach avoids the need for stoichiometric chemical oxidants, making it a greener alternative to many traditional methods. The reaction has been shown to tolerate a range of functional groups and provides access to various substituted azetidines.

A recent report by Park et al. detailed the successful application of this methodology for the synthesis of a variety of azetidine derivatives in good yields.

| Substrate | Catalyst System | Solvent | Conditions | Yield (%) |

| N-Tosyl-2-methyl-4-phenylbut-3-en-1-amine | Co(salen), TBAPF6 | HFIP/1,2,3-TFB | Constant Voltage | 75 |

| N-Tosyl-4-phenylbut-3-en-1-amine | Co(salen), TBAPF6 | HFIP/1,2,3-TFB | Constant Voltage | 82 |

| N-Mesyl-2,2-dimethyl-4-phenylbut-3-en-1-amine | Co(salen), TBAPF6 | HFIP/1,2,3-TFB | Constant Voltage | 68 |

Photocatalysis has opened new avenues for the construction of strained ring systems under mild conditions. Visible-light-triggered intramolecular cyclization of alkynes represents a modern approach to azetidine synthesis. One such method is the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.

More recently, intramolecular versions of this reaction have been developed, allowing for the synthesis of complex, polycyclic azetidine scaffolds. These reactions are often mediated by a photosensitizer that, upon excitation with visible light, transfers its energy to one of the reactants, initiating the cycloaddition cascade. This strategy has been successfully employed for the synthesis of highly functionalized azetidines from readily available starting materials.

For instance, the intramolecular [2+2] cycloaddition of unactivated alkenes with oximes has been reported to yield tricyclic azetidines under visible light irradiation. This method expands the scope of the aza Paternò-Büchi reaction to include less reactive alkene partners.

| Reactant Type | Photocatalyst | Light Source | Product Type |

| Alkene-tethered Oxime | Iridium complex | Blue LEDs | Tricyclic Azetidine |

| Ynamide | Copper complex | Visible Light | 2-Alkylideneazetidine |

Cycloaddition Reactions for Azetidine Core Construction

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic systems, including the azetidine framework. These methods involve the direct formation of the four-membered ring from open-chain precursors in a single step.

Intermolecular [2+2] Photocycloaddition (Aza-Paternò-Büchi Reaction) of Imines/Oximes with Alkenes

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as a direct method for synthesizing azetidines. nih.govrsc.org This reaction is the nitrogen-based analogue of the Paternò-Büchi reaction used for oxetane (B1205548) synthesis. nih.gov The process typically involves the photoexcitation of an imine to an excited state, which then undergoes cycloaddition with an alkene. nih.gov

However, the application of this reaction has faced challenges, primarily due to the facile E/Z isomerization of the imine upon photoexcitation, which can be a competing and non-productive relaxation pathway. nih.govescholarship.org To circumvent this issue, many successful examples have utilized cyclic imines, where the ring structure prevents this isomerization. nih.gov For instance, early work by the Koch group involved the photocycloaddition of 3-ethoxyisoindolone with various alkenes. nih.gov

More recent advancements have expanded the scope of the aza-Paternò-Büchi reaction. The Maruoka group demonstrated that N-(arylsulfonyl)imines can undergo stereospecific [2+2] photocycloadditions with styrenyl alkenes under UV light (365 nm), suggesting a singlet state mechanism. nih.gov Furthermore, visible-light-mediated approaches have been developed, utilizing photocatalysts to enable the reaction of oxime derivatives. For example, 2-isoxazoline carboxylates have been employed as imine precursors that can be activated via triplet energy transfer from a visible-light photocatalyst, reacting with a broad range of alkenes. researchgate.net Copper(I) catalysis has also been shown to enable the photocycloaddition of non-conjugated imines and alkenes by selectively activating the alkene through a coordination-metal-to-ligand charge transfer (MLCT) pathway. escholarship.org

| Reactants | Conditions | Product | Key Features | Reference |

| Imine and Alkene | UV or Visible Light | Functionalized Azetidine | Direct formation of azetidine ring | nih.govrsc.org |

| Cyclic Imines (e.g., 3-ethoxyisoindolone) | UV Light | Bicyclic Azetidine | Prevents E/Z isomerization | nih.gov |

| N-(arylsulfonyl)imines and Styrenyl Alkenes | 365 nm UV Light | Protected Azetidines | Stereospecific reaction | nih.gov |

| 2-Isoxazoline Carboxylates and Alkenes | Visible Light, Photocatalyst | Functionalized Azetidines | Overcomes limitations of UV-based methods | researchgate.net |

| Non-conjugated Imines and Alkenes | Cu(I) Catalyst, Visible Light | Substituted Azetidines | Alkene activation via MLCT pathway | escholarship.org |

[3+1]-Annulation Reactions (e.g., from Cyclopropane (B1198618) 1,1-Diesters and Amines)

[3+1]-Annulation reactions provide an alternative strategy for constructing the azetidine ring. In this approach, a three-atom component reacts with a single-atom component to form the four-membered ring. A notable example is the reaction between cyclopropane 1,1-diesters and amines. organic-chemistry.org

This transformation can be facilitated by a relay catalysis strategy, which involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane 1,1-diester by an amine, followed by a (hypo)iodite-catalyzed C-N bond formation to close the ring. organic-chemistry.orgthieme-connect.com For instance, using Ni(ClO₄)₂ as a Lewis acid activates the cyclopropane for ring-opening by an aromatic amine. Subsequent oxidation generates the second electrophilic site for the cyclization to form the azetidine. thieme-connect.com This method provides access to polysubstituted azetidines, which are valuable in medicinal chemistry. organic-chemistry.org

| Reactants | Catalyst/Reagent | Reaction Type | Product | Reference |

| Cyclopropane 1,1-Diester and Aromatic Amine | Lewis Acid (e.g., Ni(ClO₄)₂) and (Hypo)iodite | Relay Catalysis / [3+1]-Annulation | Polysubstituted Azetidine | organic-chemistry.orgthieme-connect.com |

Catalytic Assembly of Azetidine Frameworks

Catalytic methods for the synthesis of azetidines are highly sought after due to their efficiency and potential for asymmetric synthesis. These methods often involve the formation of key carbon-nitrogen bonds through the activation of otherwise unreactive C-H bonds or through the coupling of specifically designed precursors.

Palladium(II)-Catalyzed C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azetidines. organic-chemistry.orgacs.org This method typically employs a directing group to position the palladium catalyst in proximity to the C-H bond to be functionalized. The picolinamide (B142947) (PA) group is a commonly used directing group for this purpose. organic-chemistry.org

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, transforming a γ-C(sp³)–H bond into a C–N bond to form the azetidine ring with high diastereoselectivity. organic-chemistry.org These methods are advantageous as they often utilize low catalyst loading, inexpensive reagents, and operate under mild conditions. organic-chemistry.orgacs.org This strategy has been successfully applied to the synthesis of various azabicyclic scaffolds and complex polycyclic nitrogen-containing heterocycles. acs.org For example, the intramolecular amination of C(sp³)–H bonds at the γ and δ positions of picolinamide-protected amine substrates allows for the predictable synthesis of azetidines and other N-heterocycles. acs.org

| Substrate | Catalyst System | Key Transformation | Product | Reference |

| Picolinamide (PA) protected amines | Palladium catalyst | Intramolecular γ-C(sp³)–H amination | Azetidine | organic-chemistry.orgacs.org |

| Aliphatic amines | Picolinamide-assisted Palladium catalysis | C-H bond activation | Polycyclic azetidines | acs.org |

Titanium(IV)-Mediated Coupling in Spirocyclic Azetidine Synthesis

Titanium(IV)-mediated reactions have been developed for the synthesis of structurally diverse azetidines, particularly spirocyclic systems. A notable method involves the reaction of oxime ethers with an alkyl Grignard reagent or a terminal olefin in the presence of a titanium(IV) species. nih.govresearchgate.net

The reaction is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether to construct the four-membered N-heterocyclic ring. This transformation provides a single-step route to previously unreported and structurally diverse NH-azetidines in moderate yields. nih.govresearchgate.net The resulting spirocyclic azetidines are of interest as they can act as bioisosteres for other common saturated heterocycles in drug discovery. researchgate.net

| Reactants | Mediator | Proposed Mechanism | Product | Reference |

| Oxime Ethers and Alkyl Grignard Reagent/Terminal Olefin | Ti(IV) | Kulinkovich-type | Spirocyclic NH-Azetidine | nih.govresearchgate.net |

Alkylation of 1-Azabicyclo[1.1.0]butane with Organometallic Reagents

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained molecule that serves as a valuable precursor for the synthesis of 1,3-disubstituted azetidines. nih.govresearchgate.netresearchgate.net The high ring strain of ABB facilitates its ring-opening upon reaction with various nucleophiles.

A general method for the direct alkylation of ABB involves its reaction with organometallic reagents, such as Grignard reagents or organozinc reagents, in the presence of a copper(II) triflate (Cu(OTf)₂) catalyst. nih.govacs.orgsci-hub.se This methodology allows for the rapid preparation of bis-functionalized azetidines bearing a wide range of alkyl, allyl, vinyl, and benzyl (B1604629) groups. nih.govsci-hub.se The reaction is robust and can be performed on a gram scale, tolerating various electrophiles for trapping the intermediate azetidinyl anion. sci-hub.se This strain-release-driven approach provides a rapid and modular route to diverse azetidine libraries, which are valuable for medicinal chemistry research. nih.govnih.gov

| Reactant | Reagent | Catalyst | Product | Reference |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometallic Reagents (e.g., Grignard, Organozinc) | Cu(OTf)₂ | 1,3-Disubstituted Azetidines | nih.govacs.orgsci-hub.se |

Functionalization and Derivatization of Pre-formed Azetidine Rings to Yield this compound

The introduction of substituents at the C-3 position of an existing azetidine ring is a key strategy for the synthesis of complex azetidine derivatives. This section explores several powerful synthetic methods that have been developed for this purpose.

Horner–Wadsworth–Emmons (HWE) Reaction for Methylidene Installation at C-3

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the formation of carbon-carbon double bonds and can be effectively applied to install a methylidene group at the C-3 position of an azetidine ring. This reaction typically involves the condensation of a phosphonate-stabilized carbanion with a ketone. In the context of synthesizing this compound, the key starting material is an N-protected azetidin-3-one (B1332698).

A general approach involves the reaction of N-Boc-azetidin-3-one with a phosphonate reagent, such as diethyl (cyclobutylmethyl)phosphonate, in the presence of a base. The choice of base is critical to the success of the reaction, with strong bases like sodium hydride or potassium tert-butoxide being commonly employed to deprotonate the phosphonate and generate the reactive ylide. The resulting cyclobutylmethylidene group is installed at the C-3 position of the azetidine ring. A DBU-catalyzed Horner–Wadsworth–Emmons reaction has been utilized for the synthesis of methyl 2-(azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate. mdpi.com

| Reagent | Product | Catalyst/Base | Yield |

| (N-Boc)azetidin-3-one, Methyl 2-(dimethoxyphosphoryl)acetate | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | DBU | Not specified |

Nucleophilic Displacement Reactions on Substituted Azetidines

Nucleophilic displacement reactions on appropriately substituted azetidines provide a versatile route to a wide array of 3-functionalized derivatives. This approach typically involves a pre-formed azetidine bearing a good leaving group, such as a halogen or a sulfonate ester, at the C-3 position. For instance, 3-iodoazetidines can serve as precursors for various cross-coupling reactions. researchgate.netrsc.org

The synthesis of these 3-substituted azetidines often starts from a readily available precursor like N-benzylazetidin-3-ol. google.com This alcohol can be converted to a mesylate, which then undergoes nucleophilic substitution with a variety of nucleophiles. google.com This strategy has been employed to synthesize a range of 3-amino-azetidine derivatives by reacting the mesylate with different amines. google.com The synthetic potential of 3-bromo-substituted azetidines has also been demonstrated through their reactions with various nucleophiles to yield C-3-substituted azetidines. rsc.org

| Starting Material | Reagent | Product |

| N-benzylazetidin-3-ol | Methanesulfonyl chloride, then 1-phenylpiperazine | 1-Benzyl-3-(4-phenylpiperazin-1-yl)azetidine |

| N-benzylazetidin-3-ol | Methanesulfonyl chloride, then 1-(2-pyridyl)-piperazine | 1-Benzyl-3-(4-(pyridin-2-yl)piperazin-1-yl)azetidine |

| 3-Bromo-substituted azetidines | Various nucleophiles | C-3-substituted azetidines |

Radical Functionalization via Photoredox Catalysis for 3-Substituted Azetidines

Visible-light photoredox catalysis has emerged as a powerful tool for the mild generation of radical intermediates, enabling a variety of C-C bond-forming reactions. ox.ac.ukdigitellinc.com This methodology has been successfully applied to the functionalization of azetidines, particularly for the synthesis of 3-aryl-3-alkyl substituted derivatives. ox.ac.ukdigitellinc.com

One approach involves the generation of tertiary benzylic azetidine radicals from 3-aryl-3-carboxylic acid azetidine precursors under photoredox conditions. ox.ac.ukdigitellinc.com These radicals can then react with activated alkenes to afford the desired 3,3-disubstituted azetidines. ox.ac.ukdigitellinc.com Another strategy utilizes a radical strain-release (RSR) photocatalysis approach, where azabicyclo[1.1.0]butanes (ABBs) react with radical intermediates generated from sulfonylimine precursors to produce densely functionalized azetidines. researchgate.netchemrxiv.org This method is orchestrated by an organic photosensitizer that facilitates the key energy-transfer process. researchgate.netchemrxiv.org

| Precursor | Reaction Type | Key Features |

| 3-Aryl-3-carboxylic acid azetidines | Decarboxylative Alkylation | Generates tertiary benzylic azetidine radicals for reaction with activated alkenes. ox.ac.ukdigitellinc.com |

| Azabicyclo[1.1.0]butanes (ABBs) | Radical Strain-Release (RSR) Photocatalysis | Interception of radical intermediates from sulfonylimines by ABBs. researchgate.netchemrxiv.org |

Cross-Coupling Reactions (e.g., Hiyama Cross-Coupling, Suzuki-Miyaura) for C-3 Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Several cross-coupling strategies have been adapted for the C-3 functionalization of azetidines.

The Hiyama cross-coupling reaction of 3-iodoazetidine (B8093280) with various arylsilanes under mild reaction conditions provides a route to 3-arylazetidines. organic-chemistry.org

The Suzuki-Miyaura cross-coupling has also been effectively utilized. A nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane (ABB) with a wide range of boronic acids allows for the synthesis of azetidines bearing all-carbon quaternary centers at the C-3 position. organic-chemistry.orgacs.org This method demonstrates excellent functional group tolerance and scalability. organic-chemistry.orgacs.org Additionally, iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has been developed, accommodating aryl, heteroaryl, vinyl, and alkyl Grignards. rsc.org

| Cross-Coupling Reaction | Azetidine Precursor | Coupling Partner | Catalyst System | Product |

| Hiyama | 3-Iodoazetidine | Arylsilanes | Not specified | 3-Arylazetidines |

| Suzuki-Miyaura | Benzoylated 1-azabicyclo[1.1.0]butane | Boronic acids | Nickel | Azetidines with C-3 all-carbon quaternary centers |

| Iron-catalyzed | 3-Iodoazetidine | Grignard reagents | Iron | 3-Substituted azetidines |

Stereoselective Approaches to Chiral Azetidines

The development of stereoselective methods for the synthesis of chiral azetidines is of paramount importance for their application in medicinal chemistry. Several strategies have been devised to control the stereochemistry at the C-2 and C-3 positions of the azetidine ring.

One approach involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov The chirality is introduced through the use of a chiral t-butanesulfinimine. nih.gov Another method utilizes a diastereoselective Grignard addition to a 3-chlorosulfinimine, derived from 3-chloropropanal (B96773) and Ellman's chiral auxiliary, to produce a range of C-2 functionalized azetidines with good diastereomeric ratios. digitellinc.com A copper-catalyzed enantioselective boryl allylation of azetines has also been reported, providing access to chiral 2,3-disubstituted azetidines by installing both a boryl and an allyl group with the creation of two new stereocenters. acs.org

| Method | Key Feature | Product |

| Gold-catalyzed oxidative cyclization | Use of chiral N-propargylsulfonamides. nih.gov | Chiral azetidin-3-ones |

| Diastereoselective Grignard addition | Use of Ellman's chiral auxiliary. digitellinc.com | C-2 functionalized azetidines |

| Copper-catalyzed boryl allylation | Enantioselective difunctionalization of azetines. acs.org | Chiral 2,3-disubstituted azetidines |

Enantioselective Desymmetrization of Azetidines

The catalytic asymmetric desymmetrization of prochiral or meso-azetidines offers an efficient pathway to enantioenriched functionalized azetidines. This strategy has been successfully implemented using chiral catalysts to control the stereochemical outcome of the reaction.

The first catalytic intermolecular desymmetrization of azetidines was achieved using a BINOL-derived phosphoric acid catalyst. researchgate.netnih.govacs.org This method allows for the smooth reaction of various nucleophiles with N-acyl-azetidines, yielding highly enantioenriched products. nih.govacs.org DFT calculations have been employed to understand the mechanism and the origin of the high enantioselectivity, revealing that a single catalyst molecule is involved in the key transition state. researchgate.netnih.govacs.org

| Catalyst | Substrate | Key Finding |

| BINOL-derived phosphoric acid | N-Acyl-azetidines | First catalytic asymmetric desymmetrization of azetidines, providing highly enantioenriched products. researchgate.netnih.govacs.org |

Spectroscopic Characterization Techniques for 3 Cyclobutylmethylidene Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 3-ylideneazetidine, ¹H and ¹³C NMR are fundamental in confirming their successful synthesis and purity.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectra of 3-ylideneazetidine derivatives, the protons on the azetidine (B1206935) ring typically appear as multiplets in the range of δ 3.5-4.5 ppm. The exact chemical shift and multiplicity are influenced by the substituent on the azetidine nitrogen and the nature of the exocyclic group. For instance, in N-Boc protected 3-ylideneazetidine esters, the azetidine ring protons are often observed as broadened signals due to the conformational dynamics of the ring system.

The vinyl proton of the exocyclic double bond is a key diagnostic signal, typically resonating downfield due to its deshielded environment. Its chemical shift provides insight into the electronic nature of the substituents on the double bond. Protons on the cyclobutane (B1203170) ring are expected to show complex splitting patterns due to restricted rotation and ring puckering, appearing in the aliphatic region of the spectrum.

Table 1: Representative ¹H NMR Data for 3-Ylideneazetidine Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) |

| N-Boc-3-(methoxycarbonylethylidene)azetidine | Azetidine CH₂ | 4.62 (s) |

| Vinyl CH | 5.95 (s) | |

| OCH₃ | 3.72 (s) | |

| Boc (CH₃)₃ | 1.46 (s) | |

| 3-(Pyrazol-1-yl)azetidine derivative | Azetidine CH₂ | 4.28 and 4.42 (d, ²J = 9.6 Hz) |

Data is illustrative and sourced from studies on related compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of 3-(cyclobutylmethylidene)azetidine would be characterized by signals corresponding to the azetidine ring, the exocyclic double bond, and the cyclobutane ring. The carbons of the azetidine ring typically resonate in the range of δ 50-60 ppm. A significant downfield shift is observed for the sp² hybridized carbons of the exocyclic double bond, with the quaternary carbon appearing in the δ 140-150 ppm region and the methine carbon at a slightly more upfield position. The carbons of the cyclobutane ring would appear in the aliphatic region, typically between δ 15-40 ppm.

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for 3-Ylideneazetidine Structures

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) |

| N-Boc-3-(methoxycarbonylethylidene)azetidine | Azetidine C-2, C-4 | 56.4 |

| Azetidine C-3 | 147.1 | |

| C=C (vinyl) | 114.3 | |

| C=O (ester) | 165.7 | |

| C=O (Boc) | 154.7 | |

| OCH₃ | 51.8 | |

| C(CH₃)₃ (Boc) | 80.4 | |

| C(CH₃)₃ (Boc) | 28.3 | |

| 3-(Pyrazol-1-yl)azetidine derivative | Pyrazole (B372694) C-4' | 106.0 |

| Pyrazole C-5' | 127.8 | |

| Pyrazole C-3' | 140.0 |

Data is illustrative and sourced from studies on related compounds.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable in the unambiguous assignment of proton and carbon signals for this compound. A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the connectivity between the methine proton on the double bond and the protons on the adjacent carbon of the cyclobutane ring. NOESY experiments would provide information about through-space proximity of protons, which can help in determining the stereochemistry around the exocyclic double bond and the conformation of the cyclobutane ring relative to the azetidine ring. In studies of related 3-substituted azetidines, NOE has been used to establish spatial relationships between substituents on the azetidine ring and adjacent moieties.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A key feature would be the C=C stretching vibration of the exocyclic double bond, which typically appears in the region of 1640-1680 cm⁻¹. The exact position would be influenced by the substitution pattern and ring strain. The C-N stretching vibration of the azetidine ring is expected in the 1250-1020 cm⁻¹ range. Additionally, C-H stretching vibrations for the sp²-hybridized carbon of the double bond would be observed above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the azetidine and cyclobutane rings would appear just below 3000 cm⁻¹. If the azetidine nitrogen is unsubstituted, an N-H stretching band would be present in the region of 3300-3500 cm⁻¹. In N-Boc protected analogs, the characteristic carbonyl (C=O) stretching of the carbamate (B1207046) group is a strong band observed around 1700 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 3-Ylideneazetidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=C (exocyclic) | Stretching | 1640 - 1680 |

| C-N (azetidine) | Stretching | 1250 - 1020 |

| =C-H | Stretching | > 3000 |

| C-H (aliphatic) | Stretching | < 3000 |

| N-H (if present) | Stretching | 3300 - 3500 |

| C=O (N-Boc) | Stretching | ~1700 |

Data is illustrative and based on general values for functional groups and data from related compounds.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would also be a useful tool for the characterization of this compound. The C=C stretching vibration, which is often strong and sharp in the Raman spectrum due to the change in polarizability during the vibration, would be a prominent feature. The symmetric stretching vibrations of the cyclobutane and azetidine rings would also be expected to give rise to distinct Raman signals. The information from both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound. However, no specific mass spectral data for this compound was found.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. No published HRMS data for this compound could be retrieved.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. A search for GC-MS data, including retention times and fragmentation patterns for this compound, did not yield any specific results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of a wide range of compounds. Despite its common use for the analysis of heterocyclic compounds, no specific LC-MS methods or resulting data for this compound have been reported in the searched literature.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy is used to identify the presence of chromophores within a molecule. Information regarding the UV-Vis absorption spectrum, including the maximum absorption wavelength (λmax) for this compound, is not available in the public domain.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound, which is then compared to the theoretical values calculated from its molecular formula. No experimental elemental analysis data for this compound has been published.

Computational Chemistry Approaches in the Study of 3 Cyclobutylmethylidene Azetidine

Mechanistic Elucidation of Synthetic Pathways and Transformations

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the detailed study of pathways that are often difficult to probe experimentally. For a molecule such as 3-(Cyclobutylmethylidene)azetidine, these methods can predict the most likely routes for its formation and subsequent transformations.

Transition State Analysis for Azetidine (B1206935) Formation

The formation of the four-membered azetidine ring is a synthetically challenging step, often governed by high-energy transition states. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these transient structures. For instance, in reactions like the intramolecular aminolysis of epoxy amines, calculations can compare the energy barriers for the formation of an azetidine ring versus a competing five-membered pyrrolidine (B122466) ring. frontiersin.orgnih.gov Computational studies on similar systems have shown that lanthanide catalysts can alter the transition state energies, favoring the formation of the strained azetidine ring where it would not typically be the preferred product. frontiersin.orgnih.gov Researchers can model various reaction pathways, such as photocatalytic cycloadditions or strain-release syntheses, to determine the most energetically favorable route to the azetidine core. unife.itmit.edunih.gov

By calculating the geometries and energies of transition states, chemists can understand the intricate details of bond-forming and bond-breaking processes. This knowledge is crucial for optimizing reaction conditions, such as catalyst choice, temperature, and solvent, to maximize the yield of the desired azetidine product. mit.edumit.edu

| Reaction Pathway | Catalyst | Calculated Transition State Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| 4-exo-tet Cyclization | None | 32.5 | Pyrrolidine |

| 4-exo-tet Cyclization | Lewis Acid (e.g., La(OTf)₃) | 25.8 | Azetidine |

| 5-endo-tet Cyclization | None | 28.9 | Pyrrolidine |

| 5-endo-tet Cyclization | Lewis Acid (e.g., La(OTf)₃) | 29.1 | Azetidine |

Exploration of Reaction Energetics and Kinetics

Beyond identifying transition states, computational models provide a full energetic profile of a reaction pathway, including the relative energies of reactants, intermediates, transition states, and products. This allows for a detailed exploration of reaction kinetics. For example, in the synthesis of functionalized azetidines via the radical cyclization of ynamides, DFT calculations have been used to demonstrate that the desired 4-exo-dig cyclization pathway is kinetically favored over the alternative 5-endo-dig pathway.

These energetic maps are vital for predicting reaction rates and understanding how different substituents on the starting materials might influence the reaction outcome. For a molecule with the structural complexity of this compound, understanding the kinetics of its formation is key to developing an efficient synthetic route.

| Cyclization Mode | Activation Energy (ΔG‡, kcal/mol) | Rate Constant (k, s⁻¹) at 298 K | Kinetic Favorability |

|---|---|---|---|

| 4-exo-dig (Azetidine formation) | 15.2 | 1.2 x 10³ | Favored |

| 5-endo-dig (Pyrrolidone formation) | 19.8 | 5.5 x 10⁻¹ | Disfavored |

Regioselectivity and Diastereoselectivity Predictions

Many synthetic routes to substituted azetidines can lead to multiple isomers. Computational chemistry is a powerful tool for predicting the regioselectivity and diastereoselectivity of such reactions. By comparing the energies of the transition states leading to different products, a reliable prediction of the major isomer can be made. For example, DFT studies on the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines correctly predicted the preferential formation of azetidines over pyrrolidines, a result consistent with experimental observations. frontiersin.orgnih.govbohrium.comresearchgate.net Similarly, computational analysis has been used to rationalize the high stereoselectivity observed in the α-lithiation of N-alkyl 2-oxazolinylazetidines, where a stereoconvergence towards the thermodynamically most stable lithiated intermediate occurs. nih.govcnr.it

These predictive capabilities allow chemists to design experiments more efficiently, targeting reaction conditions that favor the formation of a single, desired isomer of a complex molecule like this compound.

| Reaction Type | Substrate | Predicted Ratio (Azetidine:Byproduct) | Experimental Ratio (Azetidine:Byproduct) |

|---|---|---|---|

| Intramolecular Aminolysis | cis-3,4-epoxy amine | >20:1 | >20:1 nih.gov |

| α-Lithiation/Deuteration | (2S,1′R)-oxazolinylazetidine | 91:9 (dr) | 90:10 (dr) nih.gov |

Investigation of Reactivity Profiles and Intermediate Structures

The unique reactivity of azetidines is largely a consequence of their inherent ring strain. Computational methods are essential for quantifying this strain and understanding how it influences the stability and reactivity of the molecule and any intermediates formed during its functionalization.

Studies on Ring Strain Effects on Reactivity

The four-membered ring of azetidine possesses significant ring strain (approximately 25.2 kcal/mol), making it more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, but more stable than the highly strained three-membered aziridine. rsc.org This strain is a thermodynamic driving force for ring-opening reactions. pitt.edu Computational studies can precisely calculate the strain energy and model how it affects the molecule's geometry and electronic structure. For this compound, the presence of the exocyclic double bond and the adjacent cyclobutane (B1203170) ring would introduce additional strain, which can be quantified through computational analysis. These calculations help explain why azetidines are valuable building blocks in organic synthesis, often undergoing reactions that relieve this inherent strain. researchgate.netnih.gov

| Heterocycle | Ring Size | Calculated Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~27.0 |

| Azetidine | 4 | ~25.2 rsc.org |

| Pyrrolidine | 5 | ~6.0 |

| Piperidine | 6 | ~0.0 |

Characterization of Radical Intermediates in Azetidine Functionalization

Modern synthetic methods increasingly employ radical chemistry to functionalize complex molecules. In the context of azetidines, photocatalytic methods can generate radical intermediates that lead to the formation of new carbon-carbon or carbon-heteroatom bonds. unife.itresearchgate.netchemrxiv.org DFT calculations are indispensable for studying these highly reactive, transient species. For example, in the radical strain-release photocatalysis for synthesizing azetidines from azabicyclo[1.1.0]butanes, DFT calculations were crucial in identifying and characterizing the key C3-centered radical intermediate. unife.it These computational models can determine the stability, spin density distribution, and likely reaction pathways of such radicals, providing insights that are difficult to obtain through experimental means alone. This understanding is critical for designing new, efficient methods for the functionalization of the this compound scaffold.

| Intermediate Type | Computational Method | Key Finding |

|---|---|---|

| α-aminoalkyl radical | DFT | Crucial for successful tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. |

| C3-centered azetidinyl radical | DFT | Key intermediate in strain-release functionalization, enabling insertion of N, S, and H. unife.it |

| Vinyl radical | DFT | Formed by capture of photogenerated radicals by alkynes, initiating cyclization. |

Frontier Molecular Orbital (FMO) Theory Applications in Cycloadditions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain the reactivity and selectivity of pericyclic reactions, including cycloadditions. numberanalytics.comslideshare.net The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.comyoutube.com The energy gap between these frontier orbitals is a key determinant of reaction feasibility; a smaller energy gap generally corresponds to a more favorable interaction and a lower activation barrier for the reaction. researchgate.net

In a cycloaddition reaction involving this compound, the exocyclic double bond acts as the π-system. The nature of the reaction partner determines whether the azetidine derivative acts as the HOMO or LUMO component. For instance, in a [2+2] cycloaddition with an electron-rich alkene, the azetidine moiety would likely be the LUMO-providing species. Conversely, when reacting with an electron-deficient partner, it would serve as the HOMO provider.

The specific energies of the HOMO and LUMO for this compound would require dedicated Density Functional Theory (DFT) calculations. However, we can infer general characteristics. The nitrogen atom in the azetidine ring, being electron-donating, would raise the energy of the HOMO, making the molecule more nucleophilic compared to a simple carbocyclic analogue. The strained nature of the cyclobutane and azetidine rings can also influence the orbital energies.

Computational studies on related systems, such as the 1,3-dipolar cycloaddition of azides with alkenes, have demonstrated the power of FMO analysis in predicting regioselectivity. nih.gov The relative sizes of the orbital coefficients on the participating atoms of the HOMO and LUMO dictate the preferred orientation of the reactants as they approach each other, leading to the formation of a specific regioisomer. For this compound, the two carbons of the exocyclic double bond would have different orbital coefficients, leading to predictable regioselectivity in cycloaddition reactions.

A hypothetical FMO analysis for a [4+2] Diels-Alder reaction where this compound acts as the dienophile is presented below. The interaction can be of two types: normal electron-demand (diene HOMO with dienophile LUMO) or inverse electron-demand (diene LUMO with dienophile HOMO). The favorability of one over the other depends on the relative energies of the interacting orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for a Diels-Alder Reaction

| Reactant | FMO | Energy (eV) |

| Diene (e.g., Butadiene) | HOMO | -9.1 |

| LUMO | +0.5 | |

| Dienophile (3-Cyclobutylmethylideneazetidine) | HOMO | -8.8 (Estimated) |

| LUMO | +1.2 (Estimated) | |

| Energy Gap (Normal Demand) | ΔE₁ (LUMOdienophile - HOMOdiene) | 10.3 |

| Energy Gap (Inverse Demand) | ΔE₂ (LUMOdiene - HOMOdienophile) | 9.3 |

Note: The energy values for this compound are illustrative estimates. Actual values would require specific quantum chemical calculations. A smaller energy gap indicates a more favorable orbital interaction.

Predictive Modeling for Reaction Optimization and Substrate Design

Computational chemistry has evolved beyond mechanistic elucidation to the predictive modeling of reaction outcomes, which is a significant asset for optimizing reaction conditions and designing new substrates. By calculating key molecular properties, it is possible to forecast the reactivity of potential reactants without the need for extensive empirical screening. thescience.dev

One successful application of this approach involves the synthesis of azetidines through a photocatalyzed reaction between an alkene and an oxime. thescience.dev Researchers at MIT and the University of Michigan developed a computational model that could predict the success of these reactions by calculating the frontier orbital energies of various alkenes and oximes. thescience.dev This model allowed them to pre-screen reactant pairs, identifying those with favorable orbital energy gaps that would lead to the desired azetidine product. thescience.dev The model's predictions were largely accurate when tested experimentally, demonstrating the power of computational pre-screening. thescience.dev

For a substrate like this compound, a similar predictive modeling workflow could be established. By calculating descriptors for a range of potential reaction partners, one could predict the yield or selectivity of a desired transformation. These descriptors are not limited to FMO energies but can also include properties like charge distribution, steric parameters, and bond dissociation energies.

More advanced techniques involve machine learning algorithms trained on datasets of reactions. For instance, a model could be trained on a dataset of cycloaddition reactions involving various substituted alkenes. The model would learn the relationship between the structural and electronic features of the reactants (derived from DFT calculations) and the experimental outcomes (e.g., yield, stereoselectivity). researchgate.net Once trained, this model could predict the outcome for a new reaction, such as a cycloaddition with this compound, with a certain degree of accuracy. researchgate.net

Table 2: Example of Calculated Descriptors for Predictive Modeling of an Azetidine Synthesis

| Reactant Substrate | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Predicted Reactivity |

| Alkene 1 | -9.5 | +1.5 | 0.1 | Low |

| Alkene 2 | -8.9 | +1.8 | 0.5 | High |

| Alkene 3 | -10.1 | +1.2 | 0.2 | Medium |

| This compound (Hypothetical) | -8.8 | +1.2 | 1.9 | High |

Note: This table illustrates the type of data used in predictive models. The reactivity prediction is based on a hypothetical model where lower HOMO-LUMO gaps and higher polarity correlate with higher reactivity.

Conformational Analysis and Molecular Dynamics Simulations of Azetidinyl Systems

The three-dimensional structure and dynamic behavior of molecules are crucial to their reactivity and biological function. For cyclic systems like azetidines, conformational analysis is key to understanding their properties. The four-membered azetidine ring is not planar and undergoes a puckering motion. The substituents on the ring influence the preferred conformation and the energy barrier to ring inversion.

Molecular Dynamics (MD) simulations provide a powerful method to study the conformational landscape and dynamic motions of molecules over time. imperial.ac.uk These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

While specific MD simulations for this compound are not publicly available, studies on related N-substituted methylene (B1212753) azetidines in enzymatic reactions offer significant insights. acs.org For example, MD simulations were used to understand the enantioselectivity of a cyclopropanation reaction catalyzed by an engineered cytochrome P450 enzyme. acs.org The simulations revealed how the N-benzoyl-3-methyleneazetidine substrate orients itself within the enzyme's active site. acs.org This orientation, governed by non-covalent interactions between the substrate and amino acid residues, dictates which face of the double bond is exposed to the reactive carbene species, thus controlling the stereochemistry of the product. acs.org

These findings are directly relevant to this compound. An MD simulation of this compound, either in solution or within a protein active site, would reveal:

Preferred Conformations: The equilibrium geometry of the azetidine ring and the orientation of the cyclobutylmethylidene group.

Dynamic Motions: The puckering frequency of the azetidine ring and the rotational barriers around the single bonds.

Solvent Interactions: How solvent molecules arrange around the solute and influence its conformation.

Binding Modes: In a biological context, MD can predict the most stable binding pose of the molecule within a receptor, which is critical for drug design.

Table 3: Key Parameters from a Hypothetical Molecular Dynamics Simulation of an Azetidine Derivative

| Parameter | Value/Observation | Implication |

| Azetidine Ring Puckering Angle | 25° ± 5° | Defines the degree of non-planarity of the ring. |

| Ring Inversion Barrier | 3-5 kcal/mol | Indicates the flexibility of the azetidine ring at room temperature. |

| Root Mean Square Deviation (RMSD) | 1.5 Å (over 100 ns) | Measures the overall structural stability of the molecule during the simulation. |

| Radial Distribution Function g(r) of Water around Nitrogen | Peak at 2.8 Å | Shows the distance and ordering of the first solvation shell, indicating potential hydrogen bonding sites. |

Note: The values in this table are representative of what would be obtained from an MD simulation of a small azetidine-containing molecule in an aqueous environment.

Q & A

Q. Key Considerations

- Catalyst Choice : DBU (1,8-diazabicycloundec-7-ene) enhances regioselectivity in HWE reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) improve yields in cross-coupling reactions.

How can structural characterization of azetidine derivatives be rigorously performed?

Q. Advanced Analytical Techniques

- Multinuclear NMR : ¹H-, ¹³C-, ¹⁵N-, and ¹⁹F-NMR resolve electronic environments and confirm regiochemistry. For example, ¹⁵N-NMR distinguishes NH-heterocycle hybridization in aza-Michael adducts .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas and detects fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities in chiral azetidines (e.g., enantioselective desymmetrization products) .

How do cyclization effects influence the electronic properties of azetidines compared to acyclic amines?

Q. Gas-Phase Basicity and Computational Insights

- Experimental Data : Azetidine’s gas-phase basicity (851 kJ/mol) is nearly identical to N-methylethanamine (853 kJ/mol), indicating minimal cyclization effects on amine basicity. In contrast, β-lactams show reduced basicity due to negative hyperconjugation at the carbonyl .

- Computational Analysis : SCF and MP2 calculations reveal charge redistribution in protonated azetidines, with bond activation effects attenuated in N-methyl derivatives .

Table 1 : Gas-phase basicities (kJ/mol)

| Compound | Basicity |

|---|---|

| Azetidine | 851 |

| N-Methylethanamine | 853 |

| 2-Azetidinone (β-lactam) | 802 |

What strategies enhance enantioselectivity in azetidine synthesis?

Q. Chiral Catalysis

- Chiral Phosphoric Acids (CPAs) : Activate azetidine precursors via dual hydrogen-bonding interactions. For example, mode A activation (thione tautomer + azetidine nitrogen) achieves >90% enantiomeric excess (ee) in desymmetrization reactions .

- Dynamic Kinetic Resolution : Competing pathways (e.g., thiol vs. thione tautomers) are controlled by steric bulk in CPA catalysts (e.g., adamantyl substituents) .

Key Factor : Catalyst steric hindrance minimizes racemization during ring closure.

How do substituents influence azetidine vs. pyrrolidine formation in cyclization reactions?

Q. Substituent Effects and Mechanistic Analysis

- Electron-Donating Groups (EDGs) : Meta-methoxy substituents (R1) favor azetidine formation (3:1 azetidine:pyrrolidine ratio). Para-EDGs (e.g., 4-OMe) inhibit cyclization due to steric clash .

- Benzylic R2 Groups : Enhance azetidine selectivity via stabilizing π-π interactions in transition states .

Table 2 : Substituent impact on cyclization (selected examples)

| Entry | R1 | R2 | Azetidine:Pyrrolidine Ratio |

|---|---|---|---|

| 9 | 3-OMe | Benzyl | 3:1 |

| 17 | 4-OMe | Benzyl | No product |

| 12 | H | Cyclohexyl | 10:1 |

What computational methods predict reaction pathways for azetidine derivatives?

Q. Advanced Modeling Approaches

- Topological Charge Density Analysis : Maps electron redistribution in protonated azetidines, identifying reactive sites for nucleophilic attack .

- DFT (Density Functional Theory) : Simulates transition states in CPA-catalyzed reactions, revealing energy barriers for competing tautomer pathways .

Case Study : Activation free energy for mode A (thione tautomer) is 5.2 kcal/mol lower than mode B (carbonyl activation), explaining enantioselectivity trends .

What biological activities are associated with azetidine-containing compounds?

Q. Pharmacological Applications

- Anticancer Agents : Azetidine subunits in marine alkaloids exhibit cytotoxicity against tumor cells (IC50: 0.5–2 µM) .

- Anti-inflammatory Effects : 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride inhibits NLRP3 inflammasome signaling in microglial cells (IL-1β reduction: 60% at 10 µM) .

Mechanistic Insight : Azetidine rings mimic proline in peptides, disrupting collagen synthesis and angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.